1-Methylphenanthrene

説明

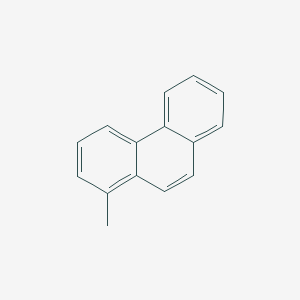

Structure

3D Structure

特性

IUPAC Name |

1-methylphenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12/c1-11-5-4-8-15-13(11)10-9-12-6-2-3-7-14(12)15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOWJXOHBNXRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12 | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025648 | |

| Record name | 1-Methyl phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-methylphenanthrene is a white crystalline powder. (NTP, 1992), White solid; [CAMEO] White crystalline powder; [MSDSonline] | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000501 [mmHg] | |

| Record name | 1-Methylphenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

832-69-9 | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Methylphenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylphenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000832699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylphenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44IY90KLCE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

253 °F (NTP, 1992) | |

| Record name | 1-METHYLPHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20685 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

1-Methylphenanthrene synthesis pathways and mechanisms

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the primary synthesis pathways and mechanisms for 1-methylphenanthrene. It covers classical and modern synthetic methodologies, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate laboratory application.

Classical Synthesis Methodologies

Traditional routes to the phenanthrene (B1679779) core, developed in the early 20th century, remain valuable for their reliability and scalability. These multi-step syntheses build the tricyclic ring system from simple aromatic precursors.

Haworth Synthesis

The Haworth synthesis is a versatile and widely used method for producing polycyclic aromatic hydrocarbons.[1] The strategy involves a four-step sequence: a Friedel-Crafts acylation, a Clemmensen reduction, a ring-closing cyclization, and a final aromatization step.[2][3] To synthesize this compound, the process can commence with naphthalene (B1677914) and α-methylsuccinic anhydride (B1165640).

Mechanism: The synthesis begins with the Friedel-Crafts acylation of naphthalene with α-methylsuccinic anhydride, catalyzed by aluminum chloride (AlCl₃). This reaction forms a mixture of isomeric keto-acids. The ketone carbonyl is then reduced to a methylene (B1212753) group using a Clemmensen reduction (zinc amalgam and HCl) or a Wolff-Kishner reduction.[4][5][6] The resulting aryl-butyric acid is cyclized using a strong acid like polyphosphoric acid (PPA) or sulfuric acid to form a tetralone derivative.[7] A final dehydrogenation (aromatization) step, typically using selenium (Se) or palladium on carbon (Pd/C), yields the this compound product.

Experimental Protocol:

-

Friedel-Crafts Acylation: In a three-necked flask, suspend anhydrous aluminum chloride (2.2 mol) in dry nitrobenzene (B124822) (500 mL). With stirring, add a solution of naphthalene (1.0 mol) and α-methylsuccinic anhydride (1.1 mol) in nitrobenzene (250 mL). Heat the mixture at 60 °C for 4 hours.[7][8] Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and remove nitrobenzene by steam distillation to isolate the crude γ-(naphthyl)-α-methyl-γ-oxobutyric acid.

-

Clemmensen Reduction: Reflux the keto-acid (1.0 mol) for 24 hours with amalgamated zinc (250 g) and concentrated hydrochloric acid (500 mL).[7] After cooling, extract the product with an organic solvent (e.g., toluene), wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield δ-(naphthyl)-α-methylbutyric acid.

-

Cyclization: Heat the aryl-butyric acid (1.0 mol) with polyphosphoric acid (PPA) at 100 °C for 2-3 hours with stirring.[7] Pour the hot mixture into ice water. The precipitated solid, 4-keto-1-methyl-1,2,3,4-tetrahydrophenanthrene, is collected by filtration, washed with water and sodium bicarbonate solution, and dried.

-

Aromatization: Heat the tetralone (1.0 mol) with selenium powder (2.0 mol) at 300-340 °C for 36 hours.[7] Cool the mixture and extract the crude product with toluene. Purify by column chromatography on alumina (B75360) followed by recrystallization from ethanol (B145695) to yield pure this compound.

Quantitative Data for Haworth Synthesis:

| Step | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| 1. Acylation | Naphthalene, α-Methylsuccinic Anhydride, AlCl₃, Nitrobenzene | 60 °C, 4 h | 60-70% |

| 2. Reduction | Zn(Hg), conc. HCl | Reflux, 24 h | 70-80% |

| 3. Cyclization | Polyphosphoric Acid (PPA) | 100 °C, 2-3 h | ~90% |

| 4. Aromatization | Selenium (Se) powder | 300-340 °C, 36 h | 50-60% |

Bardhan-Sengupta Synthesis

The Bardhan-Sengupta synthesis is a classic and reliable method for constructing the phenanthrene ring system, celebrated for its regiospecificity.[9][10] The synthesis builds a cyclohexane (B81311) ring onto an aromatic precursor, which is then cyclized and aromatized. For this compound, a key starting material would be a β-(tolyl)ethyl bromide.

Mechanism: The synthesis begins by condensing β-(o-tolyl)ethyl bromide with the potassium enolate of ethyl cyclohexanone-2-carboxylate. The resulting keto-ester undergoes hydrolysis and decarboxylation to yield 2-[β-(o-tolyl)ethyl]cyclohexanone. This ketone is reduced to the corresponding cyclohexanol, which is then subjected to cyclodehydration using an agent like phosphorus pentoxide (P₂O₅).[9] This step forms an octahydrophenanthrene intermediate. The final step is aromatization via dehydrogenation with selenium at high temperatures to furnish this compound.

Experimental Protocol:

-

Alkylation: Prepare the potassium enolate of ethyl cyclohexanone-2-carboxylate (1.0 mol) using potassium metal in dry benzene. Add β-(o-tolyl)ethyl bromide (1.0 mol) and reflux the mixture for 8-10 hours. After cooling, wash the reaction mixture with water, dry the organic layer, and distill to obtain the alkylated product.

-

Hydrolysis & Decarboxylation: Reflux the keto-ester from the previous step with aqueous potassium hydroxide (B78521) for 4 hours. Cool the solution, acidify with HCl, and heat until carbon dioxide evolution ceases. Extract the resulting ketone with ether, wash, dry, and purify by distillation.

-

Reduction: Dissolve the 2-[β-(o-tolyl)ethyl]cyclohexanone (1.0 mol) in moist ether and add sodium metal (2.5 mol) in small portions while stirring. After the reaction is complete, add water, separate the ether layer, dry, and evaporate the solvent to get the crude alcohol.[9]

-

Cyclodehydration: Heat the crude alcohol with phosphorus pentoxide (P₂O₅) to effect cyclization. Extract the product, methyl-octahydrophenanthrene, with an appropriate solvent.

-

Dehydrogenation: Heat the octahydrophenanthrene intermediate with selenium powder at 300-320 °C for 36-48 hours. Purify the final this compound product by column chromatography and/or recrystallization.[9]

Quantitative Data for Bardhan-Sengupta Synthesis:

| Step | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| 1. Alkylation | K metal, Benzene | Reflux, 8-10 h | 45-55% |

| 2. Hydrolysis | aq. KOH, HCl | Reflux | 80-90% |

| 3. Reduction | Na, moist Ether | Room Temp | ~85% |

| 4. Cyclization | P₂O₅ | Heat | 60-70% |

| 5. Aromatization | Selenium (Se) powder | 300-320 °C, 36-48 h | 50-65% |

Pschorr Cyclization

The Pschorr cyclization is an intramolecular aromatic substitution reaction that uses an aryl diazonium salt intermediate to form fused ring systems.[11][12] It is a variant of the Gomberg-Bachmann reaction and is catalyzed by copper.[12] This method provides a direct route to the phenanthrene core from a suitably substituted stilbene-like precursor.

Mechanism: The synthesis starts with an α-(aryl)-o-aminocinnamic acid derivative. The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl).[12][13] In the presence of a copper(I) catalyst, the diazonium salt decomposes, losing nitrogen gas to form an aryl radical.[13] This radical undergoes intramolecular cyclization onto the adjacent aromatic ring. Finally, rearomatization occurs to yield the phenanthrene carboxylic acid, which can be decarboxylated to give the target molecule. For this compound, the precursor would be α-phenyl-2-amino-3-methylcinnamic acid.

Experimental Protocol:

-

Diazotization: Dissolve the α-phenyl-2-amino-3-methylcinnamic acid (1.0 mol) in a mixture of acetone (B3395972) and aqueous HCl. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (B80452) (1.1 mol) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

-

Cyclization: To the cold diazonium salt solution, add copper powder or a solution of copper(I) sulfate. Allow the mixture to warm slowly to room temperature and then heat gently on a water bath until nitrogen evolution ceases.

-

Work-up: Pour the reaction mixture into water and extract with an organic solvent. The organic extract contains this compound-9-carboxylic acid.

-

Decarboxylation: Heat the crude carboxylic acid with a copper-bronze catalyst in quinoline (B57606) to effect decarboxylation, yielding this compound. Purify the product by column chromatography.

Quantitative Data for Pschorr Cyclization:

| Step | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| 1. Diazotization | NaNO₂, HCl | 0-5 °C | Quantitative (in situ) |

| 2. Cyclization | Copper powder/salt | Gentle heat | 40-60% (often moderate)[14] |

| 3. Decarboxylation | Copper-bronze, Quinoline | Heat | 70-80% |

Modern Synthetic Methodologies

Contemporary organic synthesis offers powerful cross-coupling and olefination reactions that provide more convergent and often more efficient routes to complex aromatic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[15] It is a highly effective method for constructing C-C bonds, particularly for biaryl synthesis, and can be adapted to a one-pot cascade reaction to build the phenanthrene core.[16][17]

Mechanism: A potential route starts with the Suzuki coupling of 2-bromo-3-methyl-styrene with 2-vinylphenylboronic acid. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to form the divinylbiphenyl intermediate.[15] This intermediate can then undergo an intramolecular ring-closing metathesis or a Heck reaction to form the phenanthrene ring system.

Experimental Protocol (Two-Step Example):

-

Suzuki Coupling: To a flask, add 2-bromo-3-methyl-styrene (1.0 eq.), 2-vinylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like cesium fluoride (B91410) (CsF, 5.0 eq.).[16] Add a solvent such as THF. Degas the mixture and heat to 50 °C under an inert atmosphere for 12 hours. After cooling, filter the mixture, and purify the crude product by flash column chromatography to isolate the divinylbiphenyl intermediate.

-

Ring-Closing Metathesis: Dissolve the intermediate product in dichloromethane. Add a Grubbs' second-generation catalyst (0.03 eq.) and stir at 35-40 °C for 4-6 hours.[16] Quench the reaction and purify by column chromatography to yield this compound.

Quantitative Data for Suzuki-Miyaura Pathway:

| Step | Key Reagents | Conditions | Typical Yield |

|---|---|---|---|

| 1. Suzuki Coupling | Pd(PPh₃)₄, CsF, THF | 50 °C, 12 h | 70-90% |

| 2. Ring Closing | Grubbs' II Catalyst, DCM | 40 °C, 4-6 h | 65-85% |

Wittig Reaction and Photochemical Cyclization

This pathway combines a powerful olefination reaction with a photochemical ring-closure. The Wittig reaction is used to construct a substituted stilbene (B7821643), which serves as the direct precursor for the final cyclization step.[18][19]

Mechanism: The synthesis begins by preparing a phosphonium (B103445) ylide from (2-methylbenzyl)triphenylphosphonium bromide using a strong base like n-butyllithium. This non-stabilized ylide reacts with 2-naphthaldehyde. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to give the desired cis-stilbene (B147466) derivative and triphenylphosphine (B44618) oxide.[20] The resulting 1-(2-methylstyryl)naphthalene (B14853776) is then irradiated with UV light in the presence of an oxidizing agent, typically iodine, which catalyzes the 6π-electrocyclization of the cis-isomer to a dihydrophenanthrene intermediate, followed by oxidation to this compound.[21][22]

References

- 1. Haworth Phenanthrene Synthesis [drugfuture.com]

- 2. Write down the different steps involved in Haworth synthesis of(a) Anthra.. [askfilo.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 5. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Phenanthrene synthesis [quimicaorganica.org]

- 11. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Pschorr cyclization - Wikipedia [en.wikipedia.org]

- 13. thieme.de [thieme.de]

- 14. Pschorr Reaction [organic-chemistry.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. Nobel Prize Synthesis: Suzuki–Miyaura Coupling & Ring-Closing Metathesis – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 17. Collection - Direct One-Pot Synthesis of Phenanthrenes via SuzukiâMiyaura Coupling/Aldol Condensation Cascade Reaction - The Journal of Organic Chemistry - Figshare [acs.figshare.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. web.mnstate.edu [web.mnstate.edu]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Breaking the bottleneck: stilbene as a model compound for optimizing 6π e− photocyclization efficiency - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methylphenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics, offering valuable data for the identification, characterization, and analysis of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its characteristic spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Description |

| 8.717 | Aromatic Proton |

| 8.598 | Aromatic Proton |

| 7.969 | Aromatic Proton |

| 7.910 | Aromatic Proton |

| 7.798 | Aromatic Proton |

| 7.657 | Aromatic Proton |

| 7.603 | Aromatic Proton |

| 7.557 | Aromatic Proton |

| 7.460 | Aromatic Proton |

| 2.769 | Methyl Protons |

Note: Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectroscopic Data for this compound

Infrared (IR) Spectroscopy

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Interpretation | Sample Preparation |

| 3050 | Aromatic C-H stretch | KBr Pellet |

| 2920 | Aliphatic C-H stretch (methyl group) | KBr Pellet |

| 1600, 1490, 1450 | Aromatic C=C skeletal vibrations | KBr Pellet |

| 880, 810, 740 | Aromatic C-H out-of-plane bending | KBr Pellet |

Note: The exact peak positions and intensities can vary with the sample preparation method.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis Absorption Maxima (λmax) for this compound [2]

| Wavelength (λmax) nm | Molar Absorptivity (ε) L·mol⁻¹·cm⁻¹ | Solvent |

| ~254 | Not specified | Heptane |

| ~297 | Not specified | Heptane |

| ~338 | Not specified | Heptane |

| ~354 | Not specified | Heptane |

Note: The UV-Vis spectrum of phenanthrene (B1679779) and its derivatives is characterized by multiple fine-structured bands corresponding to π → π transitions.*

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: A sample of 1.1 mg of this compound was dissolved in 0.5 ml of deuterated chloroform (B151607) (CDCl₃).[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: The ¹H NMR spectrum was recorded on a Varian CFT-20 spectrometer operating at a frequency of 399.65 MHz.[3] The ¹³C NMR spectrum was obtained using a Varian XL-100 instrument.[3]

-

Data Acquisition: For the ¹H NMR spectrum, standard acquisition parameters were used. For the ¹³C NMR spectrum, proton decoupling was employed to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed to obtain the frequency domain spectrum. Phase and baseline corrections were applied to the spectrum.

Infrared (IR) Spectroscopy

IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation: Approximately 1-2 mg of this compound was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Processing: The background spectrum was automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

UV-Vis Spectroscopy

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A stock solution of this compound was prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of spectroscopic grade heptane. Serial dilutions were made to obtain a final concentration suitable for UV-Vis analysis, ensuring the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).

-

Instrumentation: The UV-Vis absorption spectrum was recorded on a spectrophotometer.

-

Data Acquisition: A baseline was recorded using a cuvette filled with the pure solvent (heptane). The sample solution was then placed in the cuvette, and the absorption spectrum was recorded over a wavelength range of approximately 200-400 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) were identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to structural elucidation.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-Methylphenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylphenanthrene. It is intended to be a valuable resource for professionals in research, science, and drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) that appears as a colorless to pale yellow or white crystalline solid.[1][2] It is characterized by a distinct aromatic odor, typical of PAHs, and forms needle-like crystals upon solidification.[1]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₂ | [1][2][3][4][5][6] |

| Molecular Weight | 192.26 g/mol | [1][2][3][6][7] |

| Melting Point | 40-124 °C (see note below) | [1][2][7][8][9][10] |

| Boiling Point | 340-355 °C | [1][3][7][9] |

| Density | 1.0214 - 1.105 g/cm³ | [1][3][7][10] |

| Vapor Pressure | 0.0000501 mmHg | [2] |

| Water Solubility | Insoluble; 269 µg/L at 25 °C | [1][2][3][8][11] |

| Refractive Index | 1.6031 - 1.693 | [3][7] |

| LogP (Octanol/Water) | 5.08 - 5.1 | [2][9] |

| Henry's Law Constant | 1.56 - 6.68 x 10⁻⁵ atm·m³/mol (4.1 - 31.0 °C) | [3] |

Note on Melting Point: There is a significant range reported for the melting point of this compound in the literature. This variation may be due to differences in the purity of the samples and the experimental methods used for determination.

Solubility Profile

Consistent with its non-polar, hydrophobic aromatic structure, this compound is insoluble in water.[1][3][8][11] However, it demonstrates considerable solubility in various organic solvents.[1] The principle of "like dissolves like" governs its solubility, favoring non-polar solvents.[1] The solubility of this compound in organic solvents also tends to increase with temperature.[1]

Soluble in:

Chemical Properties and Reactivity

This compound is a member of the phenanthrene (B1679779) class of compounds.[2][3][11] As an aromatic hydrocarbon, it undergoes several characteristic reactions. It is sensitive to excessive heat and light.[2][3][8]

Key Reactivity Information:

-

Oxidizing Agents: Vigorous reactions, sometimes explosive, can occur when this compound comes into contact with strong oxidizing agents.[2][3][8][11]

-

Other Reactions: It can react exothermically with bases and diazo compounds.[2][3][8][11]

-

Aromatic Substitution: The phenanthrene nucleus is susceptible to substitution reactions, including:[2][3][8][11]

-

Halogenation (with an acid catalyst)

-

Nitration

-

Sulfonation

-

Friedel-Crafts reactions

-

Caption: Reactivity profile of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Data for this compound

| Spectrum Type | Key Information | Source(s) |

| ¹H NMR | Spectrum available. Key shifts at 8.717, 8.598, 7.969, 7.910, 7.798, 7.657, 7.603, 7.557, 7.460, and 2.769 ppm in CDCl₃. | [12] |

| ¹³C NMR | Spectrum available. | [2] |

| Mass Spec (MS) | Electron ionization mass spectrum available. Molecular weight 192.2558. | [4][5][13][14] |

| Infrared (IR) | IR spectrum available from the Coblentz Society's collection. | [4][13] |

| UV/Visible | UV/Visible spectrum available. | [13] |

Experimental Protocols

Synthesis of this compound (Haworth Synthesis Modification)

The Haworth synthesis is a classical and reliable method for producing phenanthrene and its derivatives.[15][16] A common modification to produce this compound involves using a Grignard reaction on an intermediate.[16]

Methodology:

-

Succinoylation: Naphthalene undergoes a Friedel-Crafts acylation with succinic anhydride (B1165640) in a solvent like nitrobenzene (B124822) with anhydrous aluminum chloride as a catalyst. This produces a mixture of keto-acids.[16]

-

Reduction: The keto group is reduced to a methylene (B1212753) group using a method like the Clemmensen reduction (zinc amalgam and hydrochloric acid).

-

Cyclization: The resulting acid is treated with a dehydrating agent (e.g., concentrated sulfuric acid) to induce intramolecular cyclization, forming a tetralone.

-

Grignard Reaction: The ketone in the tetralone intermediate is reacted with a methylmagnesium halide (MeMgX) Grignard reagent. This is followed by dehydration to introduce the methyl group and a double bond.

-

Aromatization: The final step involves dehydrogenation, typically by heating with a catalyst like selenium or palladium on carbon, to form the fully aromatic this compound ring system.[15]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C15H12 | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 832-69-9 [m.chemicalbook.com]

- 4. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 5. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. This compound [stenutz.eu]

- 10. This compound | CAS#:832-69-9 | Chemsrc [chemsrc.com]

- 11. This compound | 832-69-9 [chemicalbook.com]

- 12. This compound(832-69-9) 1H NMR [m.chemicalbook.com]

- 13. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 14. Phenanthrene, 1-methyl- [webbook.nist.gov]

- 15. benchchem.com [benchchem.com]

- 16. spcmc.ac.in [spcmc.ac.in]

Toxicogenomics and Mutagenic Properties of 1-Methylphenanthrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylphenanthrene (1-MP), a polycyclic aromatic hydrocarbon (PAH) found in environmental exposures and associated with petrogenic sources, presents a significant toxicological concern. This technical guide provides a comprehensive overview of the current understanding of the toxicogenomics and mutagenic properties of 1-MP. It delves into its metabolic activation pathways, its role as a potent activator of the aryl hydrocarbon receptor (AhR), and its demonstrated mutagenicity. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes the underlying molecular mechanisms to support further research and risk assessment. While data on its broader gene expression effects remain limited, the existing evidence underscores the need for continued investigation into the health risks posed by this compound.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants known for their carcinogenic and mutagenic properties.[1] While much of the focus has been on unsubstituted PAHs, methylated derivatives like this compound (1-MP) are abundant in crude oil and emissions from biomass combustion.[1][2] Limited toxicological data on these alkylated PAHs highlights a critical knowledge gap.[3] This guide aims to consolidate the available scientific information on the toxicogenomics and mutagenicity of 1-MP to serve as a resource for researchers and professionals in toxicology and drug development.

Metabolic Activation of this compound

The biological activity of 1-MP, like many PAHs, is dependent on its metabolic activation to reactive intermediates.[4] The primary site of metabolism is the liver, and in vitro studies using human hepatoma (HepG2) cells have been instrumental in elucidating the key pathways.[4][5]

The metabolism of 1-MP proceeds through three main routes:

-

Side-Chain Hydroxylation: This is a major metabolic pathway where the methyl group is hydroxylated to form 1-(hydroxymethyl)-phenanthrene.[5][6]

-

Diol-Epoxide Pathway: This pathway involves the formation of trans-dihydrodiols, which are then converted to diol-epoxides. These diol-epoxides are highly reactive electrophiles capable of forming covalent adducts with DNA. The presence of tetraols, which are hydrolysis products of diol-epoxides, confirms this metabolic route for 1-MP.[4][5]

-

o-Quinone Pathway: This pathway also proceeds through the formation of trans-dihydrodiols, which are subsequently oxidized to catechols and then to o-quinones. o-Quinones are also reactive species that can cause oxidative DNA damage. The detection of O-monosulfonated-catechols serves as a signature for this pathway.[5]

The enzymes implicated in these transformations include cytochrome P450s (CYPs), particularly CYP1A1, and aldo-keto reductases (AKRs).[5]

Toxicogenomics: Aryl Hydrocarbon Receptor (AhR) Activation

A key event in the toxicity of many PAHs is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[1] Upon binding to ligands like 1-MP, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcriptional activation of a battery of genes, including those encoding for metabolic enzymes such as CYP1A1, CYP1A2, and CYP1B1.[7]

Studies have shown that 1-MP is a more potent activator of the human AhR than its parent compound, phenanthrene (B1679779).[3] This heightened potency suggests a greater toxic potential for 1-MP.[7]

References

- 1. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 2. This compound | 832-69-9 [chemicalbook.com]

- 3. This compound | C15H12 | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Potential Metabolic Activation of Representative Alkylated Polycyclic Aromatic Hydrocarbons this compound and 9-Ethylphenanthrene Associated with the Deepwater Horizon Oil Spill in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of an Alkylated Polycyclic Aromatic Hydrocarbon 5-Methylchrysene in Human Hepatoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Transport of 1-Methylphenanthrene in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of 1-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH) of environmental concern. This document synthesizes available data on its physicochemical properties, degradation pathways, and mobility in soil and water, offering detailed experimental protocols and visual representations of key processes to support research and risk assessment efforts.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior in the environment. As a methylated PAH, it is a solid at room temperature with low aqueous solubility and a high affinity for organic matter. These and other key properties are summarized in the table below.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₅H₁₂ | - | |

| Molecular Weight | 192.26 | g/mol | |

| Melting Point | 123 | °C | [1] |

| Boiling Point | 353.25 (estimate) | °C | [1] |

| Water Solubility | 0.269 | mg/L (at 25 °C) | [1] |

| Vapor Pressure | 5.01 x 10⁻⁵ | mmHg | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 5.1 | - | [2] |

| Organic Carbon-Water (B12546825) Partition Coefficient (log Koc) | 4.88 (estimated for phenanthrene (B1679779) in Pula kerogen) | L/kg | [3][4] |

| Henry's Law Constant | 4.93 x 10⁻⁵ | atm·m³/mol (at 25 °C) | [1] |

Environmental Fate of this compound

The persistence of this compound in the environment is governed by a combination of biotic and abiotic degradation processes.

Biotic Degradation (Biodegradation)

Microbial degradation is a primary pathway for the removal of this compound from soil and water. A variety of bacteria and fungi have been shown to metabolize this compound, with degradation rates influenced by environmental conditions such as temperature, pH, and the presence of other organic matter.

Degradation Pathways:

Microbial degradation of this compound can proceed through two primary initial pathways: attack on the aromatic ring system or oxidation of the methyl group.

-

Ring Dioxygenation: This pathway is analogous to the degradation of unsubstituted phenanthrene. Dioxygenase enzymes introduce hydroxyl groups onto one of the aromatic rings, leading to the formation of dihydrodiols. Subsequent enzymatic reactions lead to ring cleavage and eventual mineralization to carbon dioxide and water.

-

Methyl Group Oxidation: Monooxygenase enzymes can oxidize the methyl group, forming a hydroxymethyl group. This can be further oxidized to a carboxylic acid, which can then undergo further degradation.

Studies on Sphingobium sp. have shown that both benzene (B151609) ring and methyl-group attacks occur, leading to a variety of metabolic intermediates. Similarly, green microalgae have been observed to degrade this compound, primarily through methyl-group attack.[5][6]

Degradation Kinetics:

The biodegradation of this compound generally follows first-order kinetics, with the rate of degradation being proportional to the concentration of the compound. However, at high concentrations, substrate inhibition can occur. The half-life of this compound in the environment can vary significantly depending on the microbial community present and the prevailing environmental conditions.

| Medium | Condition | Half-life | Reference |

| Soil | Aerobic | 50 - 126 days (estimated) | [7] |

| Water | Aerobic | 50 - 126 days (estimated) | [7] |

| Water | Anaerobic | 200 days - 5.04 years (estimated) | [7] |

Factors Influencing Biodegradation:

-

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for the specific microbial population.[8][9]

-

pH: The optimal pH for the degradation of PAHs is typically near neutral (pH 7.0).[10][11]

-

Nutrients: The availability of nutrients such as nitrogen and phosphorus can significantly enhance microbial activity and, consequently, the degradation of this compound.

-

Organic Matter: The presence of other organic matter can have a complex effect. It can serve as a co-substrate, enhancing degradation, or it can increase sorption, reducing bioavailability.

Abiotic Degradation

Abiotic processes, particularly photodegradation, can also contribute to the transformation of this compound in the environment.

Photodegradation:

In the presence of sunlight, this compound in water can undergo direct photolysis. The rate of photodegradation is influenced by light intensity and the presence of other substances in the water that can absorb light or act as photosensitizers. The aquatic photolysis half-life of this compound is estimated to be between 0.58 and 1.7 hours under midday summer sunlight.[7]

Hydrolysis:

Due to its chemical structure, which lacks hydrolyzable functional groups, this compound is considered to be resistant to hydrolysis under typical environmental conditions.[7][12]

Environmental Transport of this compound

The movement of this compound through soil and water is primarily dictated by its strong tendency to sorb to organic matter and its low water solubility.

Sorption in Soil and Sediment

This strong sorption has two main consequences:

-

Reduced Mobility: High sorption to soil particles significantly retards the movement of this compound through the soil profile, reducing the likelihood of groundwater contamination.

-

Reduced Bioavailability: While sorbed to soil, this compound is less available for microbial degradation and uptake by organisms.

Transport in Water

In aqueous systems, the transport of this compound is largely associated with particulate matter due to its low water solubility and high sorption potential. It will preferentially adsorb to suspended sediments and organic particles, which can then be transported by water currents. Dissolved-phase transport is expected to be minimal.

Volatilization

With a relatively low vapor pressure and Henry's Law constant, volatilization from water and moist soil surfaces is not expected to be a major transport pathway for this compound.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the environmental fate and transport of this compound.

Soil Sorption/Desorption (Batch Equilibrium Method)

This protocol, based on OECD Guideline 106, determines the soil sorption coefficient (Kd) and, subsequently, the organic carbon-normalized sorption coefficient (Koc).

Materials:

-

Test soil(s) with known organic carbon content, pH, and texture.

-

This compound of known purity.

-

Radiolabeled ¹⁴C-1-methylphenanthrene (optional, for enhanced detection).

-

0.01 M CaCl₂ solution.

-

Centrifuge tubes with screw caps.

-

Shaker table.

-

High-performance liquid chromatograph (HPLC) with UV or fluorescence detection, or a gas chromatograph-mass spectrometer (GC-MS).

-

Liquid scintillation counter (if using radiolabeled compound).

Procedure:

-

Soil Preparation: Air-dry the soil and sieve it to <2 mm.

-

Solution Preparation: Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol). Prepare a series of aqueous test solutions by diluting the stock solution with 0.01 M CaCl₂. The final methanol (B129727) concentration should be less than 1%.

-

Sorption Phase:

-

Add a known mass of soil (e.g., 2 g) to a series of centrifuge tubes.

-

Add a known volume (e.g., 10 mL) of each test solution to the tubes.

-

Include control tubes with soil and 0.01 M CaCl₂ (without this compound) and control tubes with the test solutions (without soil).

-

Securely cap the tubes and place them on a shaker table at a constant temperature (e.g., 25 °C) for a predetermined equilibration time (e.g., 24 hours).

-

-

Phase Separation: Centrifuge the tubes at a sufficient speed and duration to separate the solid and aqueous phases.

-

Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound.

-

Calculation:

-

Calculate the amount of this compound sorbed to the soil by subtracting the equilibrium aqueous concentration from the initial concentration.

-

The soil sorption coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil.

-

Biodegradation in Soil (Soil Microcosm Study)

This protocol, adapted from OECD Guideline 307, assesses the aerobic and anaerobic biodegradation of this compound in soil.

Materials:

-

Test soil with a known microbial population.

-

This compound.

-

¹⁴C-1-methylphenanthrene (optional, for mineralization studies).

-

Incubation vessels (e.g., biometer flasks).

-

Trapping solutions for CO₂ (e.g., NaOH or KOH).

-

Apparatus for maintaining aerobic or anaerobic conditions.

-

Analytical instrumentation (GC-MS or HPLC).

-

Liquid scintillation counter (if using radiolabeled compound).

Procedure:

-

Soil Preparation: Use fresh soil, sieved to <2 mm, and adjust the moisture content to 40-60% of its water-holding capacity.

-

Application of Test Substance: Treat the soil with a solution of this compound to achieve the desired concentration. If using a solvent, allow it to evaporate before starting the incubation.

-

Incubation:

-

Place a known amount of the treated soil into the incubation vessels.

-

For aerobic studies, ensure a continuous supply of air. For anaerobic studies, purge the system with an inert gas (e.g., nitrogen) and maintain anaerobic conditions.

-

Incubate the vessels in the dark at a constant temperature (e.g., 20-25 °C).

-

For mineralization studies, trap the evolved ¹⁴CO₂ in an alkaline solution.

-

-

Sampling: At regular intervals, sacrifice replicate microcosms for analysis.

-

Extraction and Analysis:

-

Extract the soil samples with an appropriate solvent (e.g., acetone (B3395972)/hexane (B92381) mixture).

-

Analyze the extracts for the concentration of this compound and potential metabolites using GC-MS or HPLC.

-

If applicable, quantify the amount of ¹⁴CO₂ produced using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the concentration of this compound over time.

-

Determine the degradation rate constant and half-life by fitting the data to an appropriate kinetic model (e.g., first-order).

-

Analytical Method: GC-MS for this compound in Soil

Extraction:

-

Homogenize the soil sample.

-

Weigh approximately 10 g of soil into an extraction thimble.

-

Add a surrogate standard to the sample.

-

Extract the sample using Soxhlet extraction with a 1:1 mixture of acetone and hexane for 16-24 hours.

-

Concentrate the extract using a rotary evaporator.

-

Perform a solvent exchange to hexane.

-

Clean up the extract using silica (B1680970) gel column chromatography to remove polar interferences.

GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp at 10 °C/min to 300 °C, hold for 10 minutes.

-

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantifier Ion: m/z 192.

-

Qualifier Ions: m/z 191, 189.

-

-

Internal Standard: A deuterated PAH such as phenanthrene-d10.

Visualizations

The following diagrams illustrate key processes related to the environmental fate of this compound.

Caption: Generalized biodegradation pathways of this compound.

Caption: Workflow for determining soil sorption of this compound.

Caption: Fate and transport relationships for this compound.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. smithers.com [smithers.com]

- 3. departments.agri.huji.ac.il [departments.agri.huji.ac.il]

- 4. Phenanthrene sorption by aliphatic-rich natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. log KOC - ECETOC [ecetoc.org]

- 6. Quantum chemical calculation to elucidate the biodegradation pathway of methylphenanthrene by green microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Detoxification of polycyclic aromatic hydrocarbons (PAHs) in Arabidopsis thaliana involves a putative flavonol synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Low Temperature and Freeze-Thaw Cycles on Hydrocarbon Biodegradation in Arctic Tundra Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of Soil pH on Degradation of Polycyclic Aromatic Hydrocarbons [uhra.herts.ac.uk]

- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Natural Sources and Occurrence of 1-Methylphenanthrene in the Environment

This technical guide provides a comprehensive overview of 1-methylphenanthrene, a polycyclic aromatic hydrocarbon (PAH), for researchers, scientists, and drug development professionals. It details its natural sources, environmental distribution, and the methodologies used for its detection and quantification.

Introduction to this compound

This compound is a three-ring polycyclic aromatic hydrocarbon.[1] It is a member of the phenanthrene (B1679779) class, substituted with a methyl group at the 1-position.[1][2] Like other PAHs, it is formed from the incomplete combustion of organic materials and is a natural component of fossil fuels.[3][4][5][6] Concerns about PAHs, including this compound, stem from their persistence in the environment and potential for adverse health effects, as several PAHs are considered to be cancer-causing chemicals.[3][7]

Natural and Anthropogenic Sources

The presence of this compound in the environment originates from two primary types of sources: petrogenic (related to petroleum) and pyrogenic (related to combustion).

2.1. Petrogenic Sources

Petrogenic PAHs are those derived from the geological formation of fossil fuels.

-

Crude Oil and Coal: this compound is a naturally occurring component of crude oil, coal, and gasoline.[3][4][5] It has been identified in South Louisiana crude oil at a concentration of 111 ppm.[2] The distribution of methylphenanthrene isomers in crude oils can be used to determine the oil's origin, distinguishing between marine, terrestrial, or mixed sources.[8] It is also found in fossil carbon sources like bitumen.[5]

2.2. Pyrogenic Sources

Pyrogenic PAHs are formed during the incomplete combustion of organic matter. These sources can be both natural and anthropogenic.

-

Natural Combustion: Forest fires and volcanic eruptions are significant natural sources of PAHs, including this compound.[4][6]

-

Anthropogenic Combustion: The majority of environmental this compound results from human activities.[6] Key sources include:

-

Fossil Fuel Combustion: It is a product of burning coal, oil, and gas.[3] Emissions from diesel-powered vehicles are a notable source.[2]

-

Biomass Burning: The residential combustion of wood, such as pine, oak, and eucalyptus, releases this compound into the atmosphere.[2]

-

Industrial Processes: Activities like coal tar production, coking plants, and petroleum refineries are major industrial emitters of PAHs.[6]

-

Environmental Occurrence and Distribution

Due to its physicochemical properties—low water solubility and low vapor pressure—this compound's distribution in the environment is largely governed by its tendency to adsorb to particulate matter.[6][9]

-

Atmosphere: Once released from combustion sources, this compound can bind to small particles in the air.[3] Lighter PAHs (less than four rings) tend to remain gaseous, while heavier ones adsorb to particulate matter.[6] These particles can then be transported over long distances and deposited via wet (precipitation) or dry deposition.[6][10] Urban air may have PAH levels ten times greater than rural areas.[4]

-

Water: Due to its low solubility, concentrations of this compound in water are generally low.[6][11] It is more likely to be found in sediments.[6]

-

Soil and Sediments: this compound, along with other PAHs, tends to accumulate in soil and sediment, where it can persist.[6] It sticks to dirt and dust particles, settling at the bottom of lakes and rivers. This accumulation in sediments provides a historical record of PAH deposition.[12] Total organic carbon (TOC) in sediment is often significantly correlated with total PAH concentrations.[12]

Quantitative Data on this compound Occurrence

The following tables summarize quantitative data for this compound concentrations from various sources and in different environmental matrices as reported in the cited literature.

Table 1: this compound in Fuels and Combustion Emissions

| Source | Concentration / Emission Rate | Reference |

| Diesel Fuels (8 types) | 0.10 to 210 mg/L (mean: 44.33 mg/L) | Westerholm and Li, 1994[2] |

| South Louisiana Crude Oil | 111 ppm | Pancirov and Brown, 1975[2] |

| Diesel Fuel | 28 µg/g | Schauer et al., 1999[2] |

| Diesel-powered Truck Exhaust | 17.0 µg/km | Schauer et al., 1999[2] |

| California Phase II Gasoline | 3.91 g/kg | [2] |

| Residential Pine Burning (Gas-phase) | 2.22 mg/kg of pine burned | Schauer et al., 2001[2] |

| Residential Pine Burning (Particle-phase) | 0.579 mg/kg of pine burned | Schauer et al., 2001[2] |

| Residential Oak Burning (Gas-phase) | 1.04 mg/kg of oak burned | Schauer et al., 2001[2] |

| Residential Oak Burning (Particle-phase) | 0.050 mg/kg of oak burned | Schauer et al., 2001[2] |

| Residential Eucalyptus Burning (Gas-phase) | 0.720 mg/kg of eucalyptus burned | Schauer et al., 2001[2] |

Table 2: this compound in Environmental Samples

| Matrix | Location / Study Details | Concentration Range | Reference |

| Riverine/Estuarine Sediments | Pearl River Delta, China | Detectable, part of total PAHs from 323 to 21,329 ng/g | Mai et al., 2003[13] |

| Lake Sediments | Grand Teton National Park, USA | Detectable, part of total PAHs | Alvarez et al.[12] |

| Road Dust (Autumn) | Harbin, China | Part of total Me-PAHs: 221–5826 ng/g | Sun et al., 2020[14] |

| Road Dust (Spring) | Harbin, China | Part of total Me-PAHs: 697–7302 ng/g | Sun et al., 2020[14] |

Visualization of Sources and Environmental Fate

The following diagram illustrates the pathways of this compound from its primary sources into various environmental compartments.

Caption: Pathways of this compound from sources to environmental sinks.

Experimental Protocols for Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following is a generalized protocol based on methodologies cited in the literature.

Objective: To extract, identify, and quantify this compound from environmental matrices such as soil, sediment, or water.

6.1. Sample Preparation and Extraction

-

Water Samples:

-

Soil/Sediment Samples:

-

Homogenize the sample and determine the percent moisture to report results on a dry-weight basis.[12]

-

Spike a known mass of the sample (e.g., 15 g) with surrogate standards (e.g., deuterated PAHs) to monitor extraction efficiency.[13]

-

Extract the sample with a suitable solvent such as methylene (B1212753) chloride using a method like Soxhlet extraction or ultrasonication.[13]

-

Add activated copper to the extract for desulfurization if necessary.[13]

-

6.2. Extract Cleanup and Fractionation

-

Column Chromatography: The crude extract is often purified to remove interfering compounds. This can be achieved using a column packed with adsorbents like potassium silicate (B1173343) or Florisil®.[12][15]

-

Size Exclusion Chromatography (SEC): High-performance SEC (HPSEC) can be used to further purify the extracts.[12]

-

Fractionation: For complex samples like crude oil extracts, alumina (B75360) column chromatography can be used to separate aromatic compounds into mono-, di-, and tri-aromatic sub-fractions using a sequence of solvents with increasing polarity (e.g., petroleum ether:dichloromethane mixtures).[8]

6.3. Instrumental Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common technique for the identification and quantification of this compound.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the PAH isomers.

-

Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. This compound (C15H12) has a molecular weight of 192.25 g/mol , and its molecular ion (m/z 192) is typically monitored.[1][16]

-

Quantification: Quantification is performed using an internal standard method with calibration curves generated from certified reference materials of this compound.[7][13][15]

-

6.4. Quality Assurance/Quality Control (QA/QC)

-

Method Blanks: Analyze solvent blanks to check for contamination.

-

Spiked Samples: Analyze matrix spikes to assess method accuracy and recovery.

-

Replicates: Analyze sample duplicates or triplicates to assess precision.[12]

-

Certified Standards: Verify analytical standards against certified reference materials.[12]

Conclusion

This compound is a ubiquitous environmental contaminant originating from both natural petrogenic sources like crude oil and pyrogenic sources, primarily the incomplete combustion of fossil fuels and biomass. Its physicochemical properties lead to its accumulation in soil and sediments, making these compartments significant environmental sinks. Standardized analytical protocols involving solvent extraction, chromatographic cleanup, and GC-MS analysis are essential for the accurate monitoring of its levels in the environment. Understanding the sources and fate of this compound is critical for assessing environmental contamination and potential risks to ecosystems and human health.

References

- 1. This compound | C15H12 | CID 13257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 832-69-9 [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. Polycyclic Aromatic Hydrocarbons (PAHs) [idph.state.il.us]

- 5. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 6. Polycyclic Aromatic Hydrocarbons (PAHs): Where Are PAHs Found? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 7. Methylated phenanthrenes are more potent than phenanthrene in a bioassay of human aryl hydrocarbon receptor (AhR) signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. vtei.cz [vtei.cz]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. cerc.usgs.gov [cerc.usgs.gov]

- 13. ftp.sccwrp.org [ftp.sccwrp.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Phenanthrene, 1-methyl- [webbook.nist.gov]

Biodegradation pathways of 1-Methylphenanthrene by microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial biodegradation pathways of 1-methylphenanthrene (1-MP), a prevalent polycyclic aromatic hydrocarbon (PAH). Understanding these degradation mechanisms is crucial for developing effective bioremediation strategies and for professionals in drug development who study the metabolism of aromatic compounds. This document details the enzymatic processes, intermediate metabolites, and experimental protocols associated with the microbial breakdown of 1-MP.

Introduction to this compound Biodegradation

This compound is a tricyclic aromatic hydrocarbon with a methyl group substitution, making it more resistant to degradation than its parent compound, phenanthrene (B1679779). However, various microorganisms, particularly bacteria, have evolved sophisticated enzymatic systems to utilize 1-MP as a source of carbon and energy. The biodegradation of 1-MP is initiated through two primary oxidative strategies: attack on the methyl group and attack on the aromatic ring system. These initial steps determine the subsequent metabolic routes and the array of intermediate products formed.

Key Microorganisms in this compound Degradation

Several bacterial genera have been identified for their capacity to degrade this compound. Among the most studied are:

-

Sphingobium : Species such as Sphingobium sp. MP9-4 have demonstrated high efficiency in degrading 1-MP.[1][2]

-

Mycobacterium : Known for their broad substrate specificity towards PAHs, various Mycobacterium species are capable of degrading methylated PAHs.

-

Pseudomonas : This genus includes versatile bacteria that can metabolize a wide range of aromatic compounds, including phenanthrene and its methylated derivatives.

While bacteria are the primary focus of 1-MP biodegradation research, some fungi and algae have also been shown to transform this compound. For instance, the green microalga Pseudokirchneriella subcapitata has been reported to remove 99.8% of 1-MP after 7 days of incubation.[3]

Biodegradation Pathways of this compound

The microbial degradation of this compound proceeds through two main initial pathways, as extensively studied in Sphingobium sp. MP9-4.[1][2] These pathways involve distinct enzymatic attacks on either the methyl group or the aromatic rings.

Pathway 1: Initial Attack on the Methyl Group

This pathway is initiated by a monooxygenase , which hydroxylates the methyl group of 1-MP to form 1-hydroxymethylphenanthrene. This intermediate is then further oxidized to 1-phenanthrene carboxylic acid. This pathway ultimately leads to the cleavage of the aromatic rings through processes analogous to the degradation of phenanthrene.

Pathway 2: Initial Attack on the Aromatic Ring (Dioxygenation)

This pathway mirrors the well-established degradation route for phenanthrene. It is initiated by a dioxygenase enzyme that incorporates two atoms of oxygen into one of the aromatic rings, forming a cis-dihydrodiol. The primary points of attack on the 1-MP molecule are the C-7,8 and C-9,10 positions of the unsubstituted rings. Following the initial dioxygenation, the degradation proceeds through a series of enzymatic reactions, including dehydrogenation, ring cleavage, and further metabolism, ultimately leading to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

The key intermediates in this pathway include derivatives of salicylic (B10762653) acid and phthalic acid. For example, degradation of the phenanthrene ring system can lead to the formation of 6-methyl-salicylic acid and other methylated analogs of phenanthrene degradation products.

Quantitative Data on this compound Biodegradation

The efficiency of this compound biodegradation varies depending on the microorganism, environmental conditions, and the initial concentration of the substrate. The following tables summarize available quantitative data from various studies.

| Microorganism | Substrate | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time (days) | Reference |

| Pseudokirchneriella subcapitata | This compound | Not Specified | 99.8 | 7 | [3] |

| Sphingobium sp. MP9-4 | This compound | Not Specified | Efficient Degradation | - | [1][2] |

| Mycobacterium sp. strain BB1 | Phenanthrene | Not Specified | - | - |

Note: Quantitative data for this compound degradation is limited. The data for phenanthrene degradation by Mycobacterium is included as a reference for the ring-cleavage pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biodegradation.

Microbial Culture and Biodegradation Assay

Objective: To assess the ability of a microorganism to degrade this compound as a sole carbon source.

Materials:

-

Microorganism of interest (e.g., Sphingobium sp. MP9-4)

-

Mineral Salts Medium (MSM)

-

This compound (as a solution in a volatile solvent like acetone)

-

Sterile culture flasks

-

Shaking incubator

-

Sterile glassware and consumables

Protocol:

-

Prepare MSM and sterilize by autoclaving.

-

Aseptically coat the inside of sterile culture flasks with this compound by adding a known amount of a stock solution and allowing the solvent to evaporate completely in a sterile environment. This provides the sole source of carbon.

-

Inoculate the flasks containing the 1-MP film with a pre-cultured suspension of the test microorganism.

-

Incubate the flasks in a shaking incubator at the optimal temperature and agitation speed for the microorganism (e.g., 30°C and 150 rpm).

-

At regular time intervals, withdraw samples for analysis of residual this compound and the formation of metabolites.

-

Include control flasks: a sterile control (no inoculum) to assess abiotic loss and a biotic control with a different carbon source to confirm microbial viability.

Metabolite Extraction

Objective: To extract metabolites from the culture medium for subsequent analysis.

Materials:

-

Culture samples from the biodegradation assay

-

Ethyl acetate (B1210297) (or other suitable organic solvent)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

Protocol:

-

Centrifuge the culture samples to separate the bacterial cells from the supernatant.

-

Transfer the supernatant to a separatory funnel.

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the separatory funnel.

-

Shake vigorously for 2 minutes and then allow the layers to separate.

-

Collect the organic (upper) layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract to a small volume using a rotary evaporator under reduced pressure.

-

The concentrated extract is now ready for analysis by GC-MS or HPLC.

GC-MS Analysis of Metabolites

Objective: To identify and quantify this compound and its degradation products.

Materials:

-

Concentrated metabolite extract

-

Derivatizing agent (e.g., BSTFA for hydroxylated metabolites)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5MS)

Typical GC-MS Parameters:

-

Injector Temperature: 280°C

-

Oven Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 50-500

Visualization of Biodegradation Pathways

The following diagrams, generated using the DOT language, illustrate the key biodegradation pathways of this compound.

Conclusion

The microbial biodegradation of this compound is a complex process involving multiple enzymatic reactions and metabolic pathways. The initial attack on either the methyl group or the aromatic ring system dictates the subsequent degradation steps. While significant progress has been made in elucidating these pathways, particularly in Sphingobium species, further research is needed to fully characterize the enzymes involved and to obtain more comprehensive quantitative data on the degradation kinetics and metabolite formation. The protocols and information presented in this guide provide a solid foundation for researchers and professionals working on the bioremediation of PAHs and the study of aromatic compound metabolism.

References

- 1. Genetic Analysis of Dioxin Dioxygenase of Sphingomonas sp. Strain RW1: Catabolic Genes Dispersed on the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Degradation pathways of this compound in bacterial Sphingobium sp. MP9-4 isolated from petroleum-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hpst.cz [hpst.cz]

Metabolic Activation and Detoxification of 1-Methylphenanthrene In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylphenanthrene (1-MP) is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a result of incomplete combustion of organic materials, and it is a component of crude oil and coal tar. As with many PAHs, the toxicity and carcinogenicity of this compound are not intrinsic to the parent compound but are exerted through its metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, including DNA. Conversely, detoxification pathways exist to conjugate and eliminate these metabolites. Understanding the intricate balance between metabolic activation and detoxification of this compound in a living system is crucial for assessing its risk to human health and for the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, detailing experimental protocols and presenting available quantitative data to serve as a resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of this compound